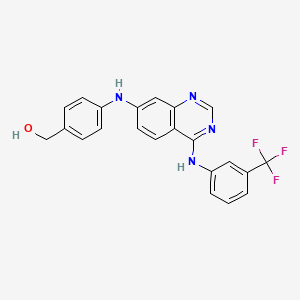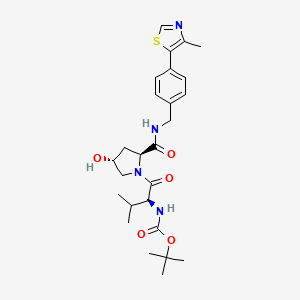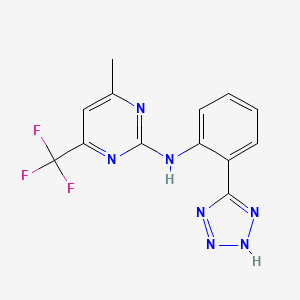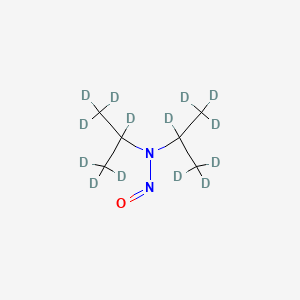![molecular formula C15H16N4O8 B12387142 5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-30 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune system. This pathway is responsible for detecting cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other pro-inflammatory cytokines. STING agonist-30 has shown promise in enhancing anti-tumor immune responses and is being explored for its potential in cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-30 involves several key steps. One common method starts with the alkylation of aniline, followed by cyclization using potassium thiocyanate to form a benzothiazole structure . This process typically requires specific reaction conditions, such as controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of STING agonist-30 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
STING agonist-30 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in modified versions of STING agonist-30 with potentially enhanced biological activity .
科学研究应用
STING agonist-30 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It enhances the anti-tumor immune response by activating the STING pathway, leading to the production of type I interferons and other cytokines that promote immune cell activation and tumor cell killing
Vaccine Adjuvants: STING agonist-30 can boost the immunogenicity of vaccines by enhancing the innate immune response, making it a promising adjuvant for vaccines against infectious diseases.
Antiviral Therapy: By activating the STING pathway, STING agonist-30 can enhance the body’s antiviral defenses, making it a potential therapeutic agent for viral infections.
Autoimmune Diseases: Research is exploring the potential of STING agonist-30 in modulating immune responses in autoimmune diseases, where it may help to restore immune balance.
作用机制
STING agonist-30 exerts its effects by binding to and activating the STING protein, which is located on the endoplasmic reticulum membrane. Upon activation, STING undergoes a conformational change that allows it to interact with and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the transcription of type I interferon genes and other pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the STING pathway by binding to the STING protein.
Uniqueness of STING Agonist-30
STING agonist-30 is unique in its ability to activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it can be administered systemically, making it more versatile for clinical applications. Additionally, its chemical structure allows for modifications that can enhance its stability and bioavailability, making it a promising candidate for further development .
属性
分子式 |
C15H16N4O8 |
|---|---|
分子量 |
380.31 g/mol |
IUPAC 名称 |
5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N4O8/c20-14(10-4-6-12(26-10)18(22)23)16-8-2-1-3-9-17-15(21)11-5-7-13(27-11)19(24)25/h4-7H,1-3,8-9H2,(H,16,20)(H,17,21) |
InChI 键 |
FWFARJQDNUCDBL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCCCCCNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
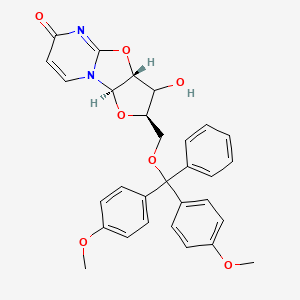
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)

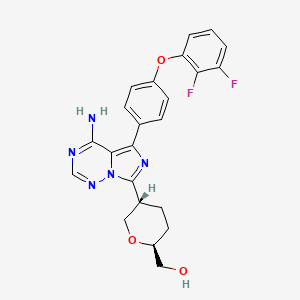
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
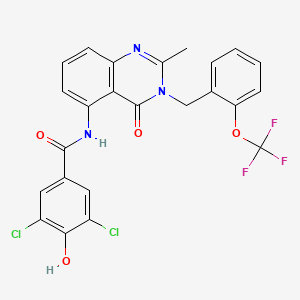
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
